molecular formula C13H15ClN2O4 B12430473 5-Phthalimido-L-norvaline

5-Phthalimido-L-norvaline

Cat. No.: B12430473
M. Wt: 298.72 g/mol
InChI Key: HZEGWKUKCVDASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phthalimido-L-norvaline is a synthetic compound that combines the structural features of phthalimide and L-norvaline. Phthalimide is a versatile organic compound often used in the synthesis of various pharmaceuticals and agrochemicals, while L-norvaline is a non-proteinogenic amino acid known for its potential therapeutic properties, particularly in neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phthalimido-L-norvaline typically involves the condensation of phthalic anhydride with L-norvaline. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phthalimido-L-norvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phthalimide ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of N-alkylated phthalimides.

Scientific Research Applications

5-Phthalimido-L-norvaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phthalimido-L-norvaline involves the inhibition of arginase, which leads to increased levels of nitric oxide. This has various physiological effects, including vasodilation and neuroprotection. The compound interacts with the active site of arginase, blocking its activity and thereby modulating the urea cycle .

Comparison with Similar Compounds

Similar Compounds

    L-Norvaline: A non-proteinogenic amino acid with similar arginase inhibitory properties.

    Phthalimide: A versatile compound used in the synthesis of various organic molecules.

    N-Phthaloyl-L-norvaline: Another derivative with similar structural features.

Uniqueness

5-Phthalimido-L-norvaline is unique due to its combined structural features of phthalimide and L-norvaline, which confer both the reactivity of phthalimide and the biological activity of L-norvaline. This makes it a valuable compound in both synthetic chemistry and biomedical research.

Properties

IUPAC Name

2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4.ClH/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17;/h1-2,4-5,10H,3,6-7,14H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEGWKUKCVDASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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